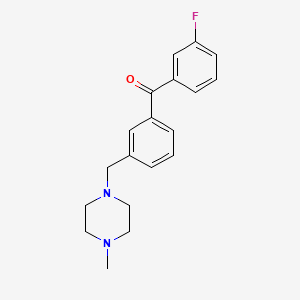![molecular formula C18H25NO4 B1327253 Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate CAS No. 898751-49-0](/img/structure/B1327253.png)
Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate
Vue d'ensemble
Description
The compound "Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate" appears to be a derivative of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, which is a bicyclic compound with potential biological activity. The derivatives of this compound, as mentioned in the first paper, have been synthesized and evaluated for their antimalarial, antimycobacterial, and cytotoxic activities against the P. falciparum K1 strain and Vero cells .
Synthesis Analysis
The synthesis of related compounds involves starting from ethyl 2-phenyl-1-pyrroline-5-carboxylate and modifying the side chains to bear various substituents. This process likely involves multiple steps, including the formation of the bicyclic structure and the attachment of the morpholinomethyl group to the phenyl ring . Another related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, indicating the use of sulfanyl groups and halogenated intermediates in the synthesis of morpholine derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and Mass spectrometry. Single crystal X-ray diffraction studies have confirmed the structures, providing details such as lattice parameters and residual factors, which are crucial for understanding the three-dimensional arrangement of atoms within the crystal . Density Functional Theory (DFT) studies have also been conducted to elucidate the structure of a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which shares a similar morpholinomethyl group with the compound of interest .
Chemical Reactions Analysis
While the specific chemical reactions of "Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate" are not detailed in the provided papers, the related compounds have been synthesized through reactions that likely involve nucleophilic substitutions and cyclization steps. The presence of a morpholinomethyl group suggests that the compound could participate in reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been explored through computational methods. DFT calculations have provided insights into the polarizability, hyperpolarizability, and nonlinear optical properties, suggesting potential applications in NLO materials. Thermodynamic properties such as heat capacity, entropy, and enthalpy changes at various temperatures have been calculated, which are important for understanding the stability and reactivity of the compound. The energy gap between the HOMO and LUMO, along with electronegativity and electrophilicity indices, have been computed to predict the chemical behavior of the molecule .
Applications De Recherche Scientifique
1. Anticonvulsant Applications
Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate has been studied for its potential as an anticonvulsant. One research highlights the use of its hydrochloride salt, derived from 5-ethyl-5-phenyl barbituric acid, morpholine, hydrochloric acid, and formaldehyde, in anticonvulsant applications (Inglehart, 1984).
2. Biological Activity and Antimicrobial Properties
Several studies focus on the biological activity of compounds structurally similar to Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate. For example, research into 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine indicates significant antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies (Mamatha S.V et al., 2019). Another study on 5‐Phenyl/methyl‐5‐morpholinomethyl/pyrrolidinomethyl‐2‐[5‐aryl‐1,3,4‐oxadiazol‐2‐yl] imino]‐4‐thiazolidinones demonstrates antibacterial activities against various strains (A. Kocabalkanli et al., 2001).
3. Chemical Synthesis and Crystal Structure
Research on the synthesis and characterization of related compounds, such as 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been conducted, involving NMR, IR, and Mass spectral studies, and X-ray diffraction analysis to confirm their structures (Mamatha S.V et al., 2019).
4. Potential in Antimalarial Applications
Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate derivatives have been evaluated for their antimalarial activities. A study on ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives indicates their potential efficacy against P. falciparum and antimycobacterium (Nongpanga Ningsanont et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-[2-(morpholin-4-ylmethyl)phenyl]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-23-18(21)9-5-8-17(20)16-7-4-3-6-15(16)14-19-10-12-22-13-11-19/h3-4,6-7H,2,5,8-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQEMYXPYNTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643570 | |
| Record name | Ethyl 5-{2-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate | |
CAS RN |
898751-49-0 | |
| Record name | Ethyl 2-(4-morpholinylmethyl)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{2-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



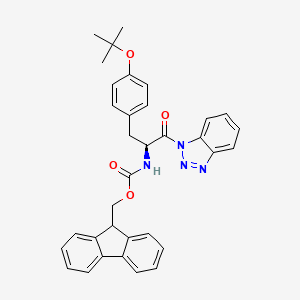
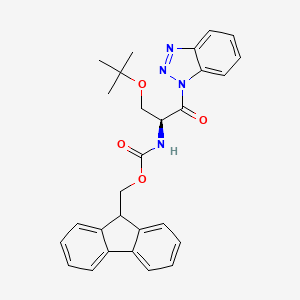
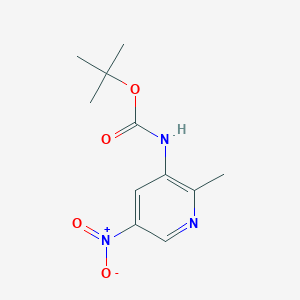

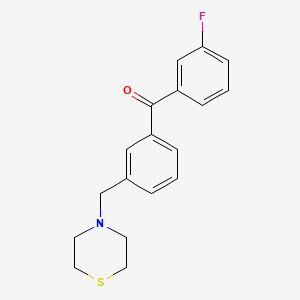
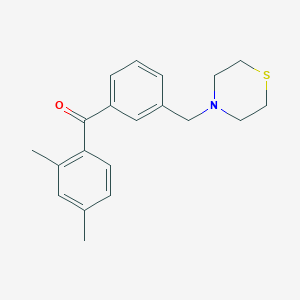
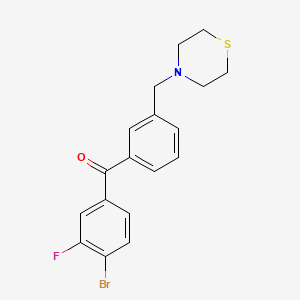
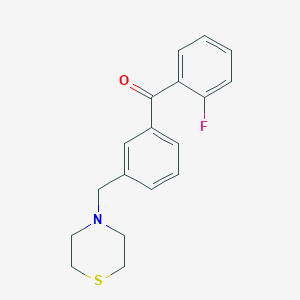
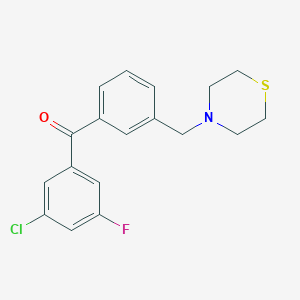
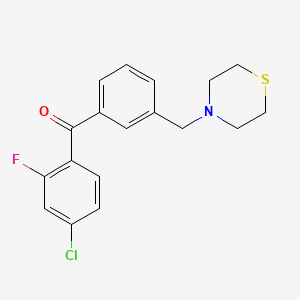
![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)
![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)
![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)
